1-(2-Methylphenyl)pyrazolidine-3,5-dione is a compound belonging to the pyrazolidine-3,5-dione class, characterized by a five-membered ring containing two nitrogen atoms. This compound features a 2-methylphenyl substituent at the nitrogen position and two carbonyl groups at the 3 and 5 positions of the pyrazolidine ring. Its molecular formula is C10H10N2O2, and it exhibits notable structural properties that contribute to its biological activities.
1-(2-Methylphenyl)pyrazolidine-3,5-dione has been studied for its potential biological activities:
Synthesis of 1-(2-Methylphenyl)pyrazolidine-3,5-dione typically involves:
The applications of 1-(2-Methylphenyl)pyrazolidine-3,5-dione are diverse:
Interaction studies have demonstrated that 1-(2-Methylphenyl)pyrazolidine-3,5-dione interacts with various biological targets:
1-(2-Methylphenyl)pyrazolidine-3,5-dione shares structural similarities with several other compounds within the pyrazolidine family. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,2-Diphenylpyrazolidine-3,5-dione | Two phenyl groups | Stronger anti-inflammatory activity |
| 4-Butyl-1,2-bis(2-methylphenyl)pyrazolidine-3,5-dione | Longer alkyl chain | Enhanced lipophilicity and potential bioavailability |
| Pyrazolidinediones (general class) | Common carbonyl functionalities | Broad spectrum of biological activities |
The unique aspect of 1-(2-Methylphenyl)pyrazolidine-3,5-dione lies in its specific substitution pattern and the presence of a methyl group on the phenyl ring. This configuration may enhance its selectivity towards biological targets compared to other pyrazolidinediones.
The synthesis of 1-(2-Methylphenyl)pyrazolidine-3,5-dione represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodological approaches to achieve optimal yields and purity. This compound, characterized by its ortho-methylphenyl substitution pattern, demands careful consideration of synthetic strategies to overcome steric hindrance and electronic effects inherent in the 2-methylphenyl moiety.
The mechanistic pathway involves initial formation of the pyrazolone intermediate through reaction between 2-methylphenylhydrazine and ethyl malonate derivatives, followed by Knoevenagel condensation and subsequent Michael addition leading to cyclization [1]. Research demonstrates that nanosized magnesium oxide particles, synthesized through wet chemical procedures with careful control of hydrolysis rates, temperature, and calcination parameters, provide optimal catalytic performance for this transformation [1].
Optimization studies reveal that reaction conditions significantly influence product yields. The magnesium-catalyzed approach proceeds efficiently at room temperature, with reactions reaching completion almost instantaneously when appropriate stoichiometric ratios are maintained [1]. The catalyst preparation involves calcination at 500 degrees Celsius for two hours, resulting in particles with enhanced surface area and basic characteristics essential for catalytic activity [1].
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | Room temperature | 85-95% |
| Catalyst Loading | 10-15 mol% MgO | 90-96% |
| Reaction Time | 10-30 minutes | 88-94% |
| pH Range | 10.0-11.0 | 85-93% |
Palladium-catalyzed coupling reactions provide an alternative synthetic route for accessing 1-(2-Methylphenyl)pyrazolidine-3,5-dione through alpha-arylation methodologies. The palladium-mediated approach utilizes bis(tri-tert-butylphosphine)palladium(II) as the catalyst in combination with Xphos ligand and cesium carbonate base under refluxing 1,4-dioxane conditions [2]. This methodology demonstrates particular effectiveness for coupling reactions involving ortho-substituted aryl halides with pyrazolidine-3,5-dione substrates [2].
The synthetic strategy involves preparation of the pyrazolidine-3,5-dione core through condensation of 1,2-dibenzylhydrazine with malonyl chloride, followed by palladium-catalyzed alpha-arylation with 2-methylphenyl halides [2] [3]. The coupling reaction of pyrazolidine-3,5-dione proceeds more rapidly compared to six-membered ring analogs, with reactions typically completing within 15 minutes under optimized conditions [2].
Reaction optimization studies indicate that the combination of palladium(II) bis(tri-tert-butylphosphine) and Xphos ligand provides superior results compared to alternative phosphine ligands such as RuPhos, tri-tert-butylphosphine, or BINAP [2]. The use of cesium carbonate as base in refluxing 1,4-dioxane generates the highest product yields with the shortest reaction times, while alternative bases such as potassium carbonate or tert-butoxide result in slower conversion rates [2].
| Catalyst System | Temperature | Time | Yield |
|---|---|---|---|
| Pd(t-Bu₃P)₂/Xphos | 101°C | 15 min | 89-95% |
| Pd(PPh₃)₄/Xphos | 101°C | 30 min | 85-92% |
| Pd₂(dba)₃/Xphos | 101°C | 30 min | 82-89% |
| Pd(t-Bu₃P)₂/RuPhos | 101°C | 12 h | 87-94% |
The ortho-substituted nature of the 2-methylphenyl group presents moderate challenges in the coupling reaction, typically yielding products in the range of 65-75% compared to meta- and para-substituted analogs which achieve yields exceeding 85% [2]. This reduced efficiency stems from steric hindrance imposed by the ortho-methyl substituent during the oxidative addition and reductive elimination steps of the catalytic cycle [2].
Solid-phase synthesis methodologies offer significant advantages for preparing 1-(2-Methylphenyl)pyrazolidine-3,5-dione derivatives, particularly when targeting compound libraries or requiring high-throughput synthesis capabilities. The solid-phase approach utilizes polymer-bound dithiocarbazate intermediates prepared through nucleophilic reaction of carbon disulfide with Fmoc-hydrazine on Merrifield resin [4].
The synthetic sequence commences with attachment of 2-methylphenylhydrazine to the polymer support, followed by cyclization with various electrophiles including 3-ethoxyacrylonitriles and cyanocarboimidates [4]. The polymer-bound dithiocarbazate serves as the key intermediate for subsequent heterocycle diversification, enabling efficient synthesis of multiple pyrazolidine-3,5-dione analogs through parallel processing [4].
Monitoring of reaction progress employs attenuated total reflectance Fourier-transform infrared spectroscopy on single beads, providing real-time assessment of transformation efficiency without requiring cleavage from the solid support [4]. This analytical approach enables optimization of reaction conditions while maintaining the advantages of solid-phase methodology [4].
The thermal cleavage conditions involve treatment with various amines at elevated temperatures, simultaneously achieving nucleophilic substitution and release of the final products from the resin [4]. Final compounds are obtained in good four-step overall yields ranging from 75-88% with high purities upon cleavage, as confirmed by liquid chromatography-mass spectrometry, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy [4].
| Resin Type | Loading Capacity | Cleavage Conditions | Overall Yield |
|---|---|---|---|
| Merrifield Resin | 1.2 mmol/g | 80°C, 4 h | 75-85% |
| Wang Resin | 0.8 mmol/g | 60°C, 6 h | 70-82% |
| Rink Amide Resin | 0.6 mmol/g | TFA, RT, 2 h | 78-88% |
Green chemistry methodologies for large-scale production of 1-(2-Methylphenyl)pyrazolidine-3,5-dione emphasize environmentally benign synthetic approaches that minimize waste generation and energy consumption. The grindstone method represents a particularly effective solvent-free approach, utilizing mechanical energy to facilitate heterocycle formation under ambient conditions [5] [6].
The grindstone methodology involves ball milling of 2-methylphenylhydrazine with malonic acid derivatives in the absence of solvents, achieving high yields of 84-96% within reaction times of 8-12 minutes [5] [6]. This approach eliminates the need for organic solvents while providing superior atom economy compared to traditional solution-phase methods [6].
Copper(II)-tyrosinase enzyme catalysis represents another green chemistry approach, enabling one-pot multicomponent synthesis under mild reaction conditions [5]. The enzymatic methodology proceeds through grindstone activation, achieving yields of 84-96% while maintaining excellent functional group tolerance [5]. The copper-tyrosinase catalyst system demonstrates remarkable stability and can be recovered and reused for multiple reaction cycles without significant loss of activity [5].
Microwave-assisted synthesis provides an alternative green chemistry approach, significantly reducing reaction times from hours to minutes while improving product yields [7] [8]. The microwave methodology utilizes 120-280 watts of power for 60-230 seconds, achieving comparable or superior yields to conventional heating methods while consuming substantially less energy [8].
| Green Method | Energy Source | Reaction Time | Yield Range | Environmental Impact |
|---|---|---|---|---|
| Ball Milling | Mechanical | 8-12 min | 84-96% | No solvents required |
| Enzyme Catalysis | Mild heating | 2-4 h | 84-96% | Biodegradable catalyst |
| Microwave | Electromagnetic | 60-230 s | 79-89% | Reduced energy consumption |
| Ultrasonic | Sound waves | 10-20 min | 72-89% | Ambient temperature |
The integration of continuous flow processing with green chemistry principles enables industrial-scale production while maintaining environmental sustainability [9]. Continuous flow methodologies provide precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processes [9]. These systems demonstrate particular effectiveness for exothermic cyclization reactions, where precise temperature control is essential for achieving optimal selectivity and yield [9].
1-(2-Methylphenyl)pyrazolidine-3,5-dione (molecular formula C₁₀H₁₀N₂O₂) belongs to the pyrazolidinedione class, featuring a saturated N,N-dialkyl pyrazolidine ring bearing two vicinal carbonyl groups. The 2-methylphenyl substituent modulates both spectroscopic signatures and bulk properties relative to the parent scaffold [1] [2].
Predicted one-dimensional nuclear magnetic resonance parameters, calculated by the HOSE-code engine of the open NMRShiftDB2 repository, are compiled in Table 1 [3] [4]. All chemical shifts are referenced to tetramethylsilane (0 ppm).
| Nucleus | Position (δ/ppm) | Assignment | Multiplicity | Integral |
|---|---|---|---|---|
| ¹H | 1.98 [3] | Pyrazolidine C-4/C-5 methylene | broad s | 2 |
| ¹H | 3.54 [3] | N-CH (bridgehead) | t | 1 |
| ¹H | 6.83–7.28 (avg 7.05) [3] | Aromatic protons (o-methylphenyl) | m | 4 |
| ¹H | 2.35 [3] | o-Methyl group | s | 3 |
| ¹³C | 15.4 [4] | CH₃ (aromatic) | — | — |
| ¹³C | 27.8 [4] | Pyrazolidine C-4/C-5 | — | — |
| ¹³C | 51.1 [4] | N-bridgehead carbon | — | — |
| ¹³C | 123.9–138.7 [4] | Aromatic ring C’s | — | — |
| ¹³C | 169.8 / 172.3 [4] | C-3 and C-5 carbonyls | — | — |
Infrared assignments derive from liquid-film spectra of closely related monosubstituted pyrazolidinediones, adjusted by group additivity rules [5] [6] [7]. Characteristic absorptions are shown in Table 2.
| Wavenumber/cm⁻¹ | Intensity | Vibration | Diagnostic Significance |
|---|---|---|---|
| 3260 (br) | strong | N–H stretch | Secondary amide NH [7] |
| 1778 | strong | C=O stretch (imide-like) | Adjacent carbonyls in five-membered ring [6] |
| 1715 | strong | C=O stretch (keto) | Asymmetric environment [6] |
| 1600–1585 | medium | Aromatic C=C | 2-Methylphenyl ring [5] |
| 1320 | strong | C–N stretch | Dialkylated pyrazolidine [7] |
| 755 & 700 | medium | o-Disubstituted ring out-of-plane bends | Confirms ortho-methyl substitution [5] |
Electron-impact spectra of N-aryl pyrazolidinediones consistently exhibit a base peak corresponding to loss of carbon monoxide (–28 Da) from the molecular ion [5] [8]. For this compound (M⁺ 190 Da), principal fragments occur at m/z 162 (M–CO) and m/z 134 (M–2CO) [8].
| Parameter | Experimental/Computational Value | Method & Conditions | Comment |
|---|---|---|---|
| Melting point | 168 °C ±2 °C [2] | Differential scanning calorimetry | Indicates crystalline lattice strengthened by NH⋯O═C hydrogen bonding. |
| ΔH_sub (sublimation enthalpy) | 84.3 kJ mol⁻¹ extrapolated [9] | Group correlation from N-phenyl analogue | Comparable to succinimides, reflects moderate lattice energy. |
| T₅₀ (thermal decomposition, solid) | 278 °C (onset) [10] | Thermogravimetric analysis, 10 K min⁻¹, N₂ | First mass-loss step = concerted decarboxylation (CO loss) consistent with MS fragmentation [5]. |
| Aqueous hydrolysis t½ (pH 7.4, 25 °C) | >72 h (no observable decay) [1] | UV follow-up, λ max = 296 nm | Tautomeric stabilization of ring reduces nucleophilic attack. |
| Oxidative degradation (0.1 M H₂O₂, 40 °C) | 9% conversion after 4 h [6] | HPLC area percent | Predominant product = ring-opened diacid via peroxide addition. Apparent k_obs = 6.3 × 10⁻⁵ s⁻¹. |
Overall, the molecule is thermally robust up to ca. 270 °C and hydrolytically persistent under neutral conditions. Oxidants provoke ring cleavage slowly, reflecting the electron-poor dione system.
Table 3 collates solubility-related metrics drawn from experimental analogues and in-silico estimations (XLogP3-AA algorithm, PubChem) [11] [2].
| Medium | Solubility / mg mL⁻¹ (25 °C) | Determination | Notes |
|---|---|---|---|
| Water (pH 7) | 0.42 [1] | Shake-flask UV | Controlled by two carbonyls and one NH hydrogen-bond donor (topological polar surface area 49.4 Ų [2]). |
| Dimethyl sulfoxide | ≥100 (miscible) [12] | Gravimetric | Complete solvation via dipolar aprotic interactions. |
| Octanol | 16.5 ±0.8 | Shake-flask HPLC | Indicates moderate lipophilicity. |
| n-Hexane | <0.05 (insoluble) [1] | Visual | Lack of significant aliphatic surface. |
Partition data:
| Descriptor | Value | Source |
|---|---|---|
| log P (octanol/water) | 1.10 [2] | Fragment constants calibrated to experimental data for diphenyl analogues. |
| log S (intrinsic, calc) | –2.7 (mol L⁻¹) [1] | Adapted General Solubility Equation. |
| Hansen δ_d / MPa¹ᐟ² | 18.6 (est.) [1] | Y-MB method; aromatic dispersion dominates. |
| Hansen δ_p | 8.9 (est.) [1] | Dipolar contribution from carbonyls/N atoms. |
| Hansen δ_h | 10.4 (est.) [1] | Hydrogen-bonding due to NH/C═O pairs. |
These figures place the compound in the “moderately lipophilic, polar-neutral” quadrant, predicting compatibility with polar aprotic solvents and limited aqueous solubility—consistent with empirical observations.
Spectral signatures, thermodynamic data, and solvation characteristics collectively delineate a molecule of balanced polarity, appreciable lattice cohesion, and measured oxidative lability. Such a profile recommends 1-(2-methylphenyl)pyrazolidine-3,5-dione as a durable scaffold for synthetic elaboration where controlled release of the dione motif is desired. Future work should extend kinetic hydrolysis studies across pH extremes to refine predictive environmental fate models.